

Synthesis of 4-Hydroxyquinolines via the Gould-Jacobs Reaction: Application Notes and Protocols

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Compound of Interest

Compound Name: Diethyl 2-((phenylamino)methylene)malonate

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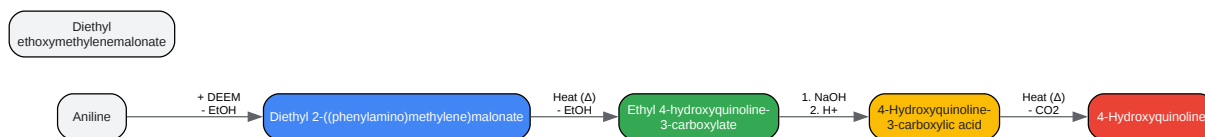
This document provides detailed application notes and protocols for the synthesis of 4-hydroxyquinolines utilizing **diethyl 2-((phenylamino)methylene)malonate** as a key intermediate. This method, widely recognized as the Gould-Jacobs reaction, is a cornerstone in the synthesis of the quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of therapeutic agents.[1]

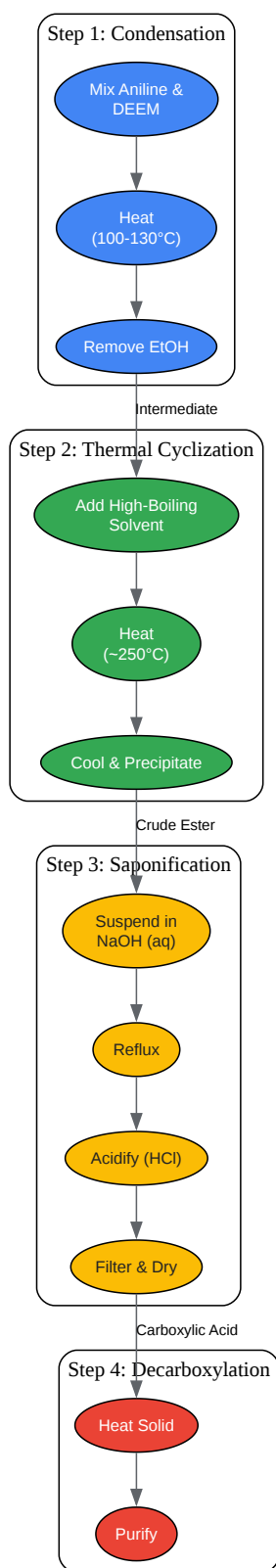
Introduction

The Gould-Jacobs reaction is a robust and versatile method for the preparation of 4-hydroxyquinoline derivatives.[2][3] The synthesis is a multi-step process that begins with the condensation of an aniline with diethyl ethoxymethylenemalonate to form **diethyl 2-((phenylamino)methylene)malonate**. This intermediate subsequently undergoes a high-temperature thermal cyclization to yield the corresponding ethyl 4-hydroxyquinoline-3-carboxylate. Saponification of the ester followed by decarboxylation affords the final 4-hydroxyquinoline product.[2][4] This synthetic route is particularly effective for anilines bearing electron-donating groups at the meta-position.[2]

Reaction Mechanism and Workflow

The overall transformation from aniline and diethyl ethoxymethylenemalonate to 4-hydroxyquinoline proceeds through several distinct stages. The following diagrams illustrate the key mechanistic steps and a generalized experimental workflow.





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References

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